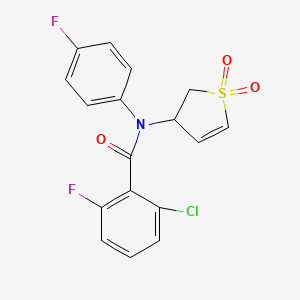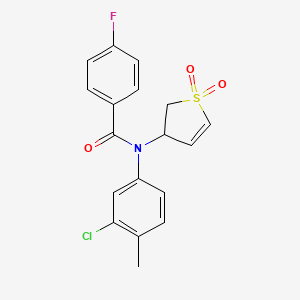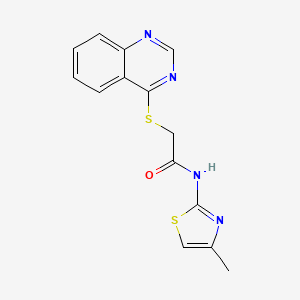![molecular formula C25H21FN4O3S B11414255 3-(4-fluorophenyl)-3-hydroxy-7-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11414255.png)
3-(4-fluorophenyl)-3-hydroxy-7-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-3-hydroxy-7-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound that features a diverse array of functional groups, including fluorophenyl, hydroxy, methoxy, pyrazolylmethyl, and thiazolopyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-3-hydroxy-7-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thiazolopyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorophenyl group: This step often involves a substitution reaction using a fluorinated aromatic compound.
Attachment of the pyrazolylmethyl group: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling.
Final functionalization: The hydroxy and methoxy groups are introduced through selective reactions to complete the synthesis.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-(4-fluorophenyl)-3-hydroxy-7-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Coupling reactions: The pyrazolylmethyl group can be introduced or modified through coupling reactions such as Suzuki-Miyaura coupling.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and coupling catalysts (e.g., palladium complexes).
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: It can be used in biochemical assays to study enzyme interactions and inhibition.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-3-hydroxy-7-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar compounds include other fluorinated pyrazoles and thiazolopyridines. For example:
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also features a fluorophenyl group and a pyrazole ring, but differs in its overall structure and functional groups.
Various thiazolopyridine derivatives: These compounds share the thiazolopyridine core but differ in their substituents and functional groups.
The uniqueness of 3-(4-fluorophenyl)-3-hydroxy-7-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H21FN4O3S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-3-hydroxy-7-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C25H21FN4O3S/c1-33-22-8-3-16(11-17(22)14-29-10-2-9-28-29)20-12-23(31)30-24(21(20)13-27)34-15-25(30,32)18-4-6-19(26)7-5-18/h2-11,20,32H,12,14-15H2,1H3 |
InChI Key |
REQFAFDRHKXCFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=C(C=C4)F)O)CN5C=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-fluorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11414175.png)

![2-(6-methyl-1-benzofuran-3-yl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B11414193.png)
![N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B11414196.png)
![1-ethyl-N-[(5-methylfuran-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B11414199.png)


![N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B11414218.png)
![N-[4-(acetylamino)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11414232.png)
![1-(3-chlorophenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11414240.png)
![5-butyl-3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11414248.png)
![2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B11414252.png)
![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11414264.png)
![2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B11414266.png)
